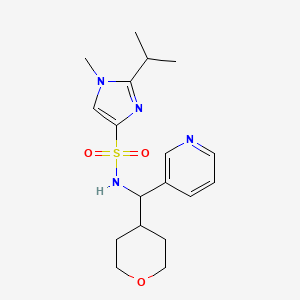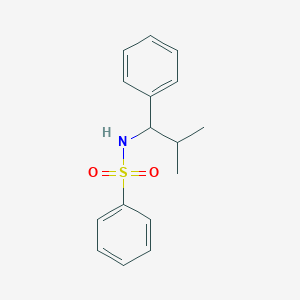
N-(2-methyl-1-phenylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide involves the condensation of an appropriate sulfonamide precursor with a suitable alkyl halide or alkylating agent. The reaction typically occurs under mild conditions and yields the desired product. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-Enzymatic Potential
Research by Abbasi et al. (2015) on derivatives of benzenesulfonamides, including N-(2-methyl-1-phenylpropyl)benzenesulfonamide, demonstrated potent antibacterial properties and moderate to weak enzyme inhibition against various bacterial strains and enzymes. This study highlights the potential use of these compounds in antibacterial applications (Abbasi et al., 2015).
Cross-Coupling Chemical Reactions
Miura et al. (1998) investigated the reaction of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters, highlighting their application in chemical synthesis, particularly in the formation of phenanthridine derivatives. This research demonstrates the compound's utility in complex chemical synthesis processes (Miura et al., 1998).
Conformational Studies in Antileishmania Activity
Borges et al. (2014) conducted a study on the conformational differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides. This research provides insights into the structural aspects of these compounds, which can be crucial for understanding their biological activities, especially in antileishmania studies (Borges et al., 2014).
Inhibition of Membrane-Bound Phospholipase A2
A study by Oinuma et al. (1991) explored the synthesis and biological evaluation of substituted benzenesulfonamides, including N-(2-methyl-1-phenylpropyl)benzenesulfonamide, as inhibitors of membrane-bound phospholipase A2. This research underscores the potential therapeutic applications of these compounds in reducing myocardial infarction size (Oinuma et al., 1991).
Luminescence and Antibacterial Properties
Feng et al. (2021) synthesized new d10 metal complexes with modified benzenesulfonamide derivatives, demonstrating their luminescent properties and potential antibacterial applications. This study suggests the use of such compounds in the development of new luminescent materials with antibacterial properties (Feng et al., 2021).
Cardiac Myosin Activator Design and Synthesis
Manickam et al. (2018) worked on synthesizing sulfonamidophenylethylureas, including N-(2-methyl-1-phenylpropyl)benzenesulfonamide, as novel cardiac myosin activators. Their findings indicate potential applications in treating systolic heart failure (Manickam et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-methyl-1-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13(2)16(14-9-5-3-6-10-14)17-20(18,19)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDCWFQHDQBMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-phenylpropyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

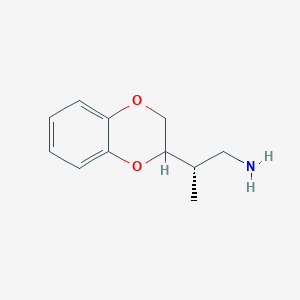
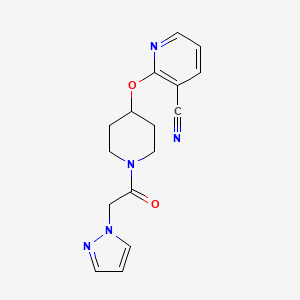
![4-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2631629.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)



![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)

![3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2631640.png)
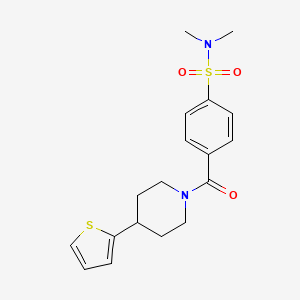
![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)
